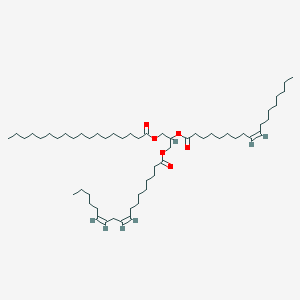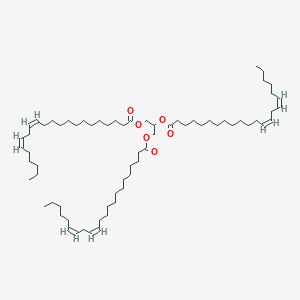![molecular formula C21H22Cl2FN5O B3026244 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine CAS No. 1395950-84-1](/img/structure/B3026244.png)
3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine
Overview
Description
(R)-Crizotinib-d5 is intended for use as an internal standard for the quantification of (R)-crizotinib by GC- or LC-MS. (R)-Crizotinib is a derivative of aminopyridine that acts as a potent, orally bioavailable, ATP-competitive small-molecule dual inhibitor of c-MET (IC50 = 8 nM) and ALK (IC50 = 20 nM) receptor tyrosine kinases. (R)-Crizotinib shows antitumor efficacy, including cytoreductive antitumor activity, in multiple tumor models implanted in athymic mice that express activated c-MET or ALK fusion proteins (IC50s = 5-20 nM).
Scientific Research Applications
- Crizotinib-d5 is a clinically approved tyrosine kinase inhibitor (TKI) primarily used for treating patients with locally advanced or metastatic NSCLC harboring EML4-ALK fusion .
- In vitro and in vivo studies demonstrate that Crizotinib-d5 reduces NSCLC cell migration and invasion, ultimately attenuating cancer metastasis .
- Although primarily developed as an ALK inhibitor, Crizotinib-d5 has shown correlations with DNA topoisomerase II inhibitors and tubulin inhibitors .
Non-Small Cell Lung Cancer (NSCLC) Treatment
Acute Leukemia and DNA Topoisomerase II Inhibition
Glioblastoma Multiforme (GBM) Treatment
Mechanism of Action
Target of Action
Crizotinib-d5, also known as 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine, is a potent inhibitor of several tyrosine kinases. Its primary targets include anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d’Origine Nantais (RON) tyrosine kinases . These kinases play crucial roles in cell proliferation, survival, and differentiation, and their dysregulation is often associated with the development of various cancers .
Mode of Action
Crizotinib-d5 acts by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to reduced cell proliferation and increased apoptosis . For instance, in the case of ALK, crizotinib-d5 can inhibit the kinase activity of the EML4-ALK fusion protein, which is often present in non-small cell lung cancer (NSCLC) patients .
Biochemical Pathways
The inhibition of ALK, HGFR, ROS1, and RON by crizotinib-d5 affects several biochemical pathways. For example, the drug’s action on ALK can disrupt the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are involved in cell survival and proliferation . Similarly, the inhibition of HGFR can affect the PI3K/AKT pathway and the RAS/RAF/MEK/ERK pathway, both of which play roles in cell growth and survival .
Pharmacokinetics
Crizotinib-d5 is orally bioavailable, with a median time to maximal plasma concentration (Tmax) of approximately 4 hours and a mean apparent terminal half-life of 42 hours in patients with cancer after a single 250-mg oral dose . The drug is metabolized primarily by the liver, specifically by the CYP3A4/3A5 enzymes . Its pharmacokinetics can be influenced by factors such as body weight, creatinine clearance, and total bilirubin .
Result of Action
The molecular and cellular effects of crizotinib-d5’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth . By inhibiting the activity of its target kinases, crizotinib-d5 disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of crizotinib-d5. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, patient-specific factors such as performance status, number of metastatic organs, and response to crizotinib can affect the drug’s progression-free survival . Furthermore, crizotinib-d5 can cause hepatotoxicity, which is associated with oxidative stress and apoptosis .
properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFNKAUNYNJU-LJIFSARKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crizotinib-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



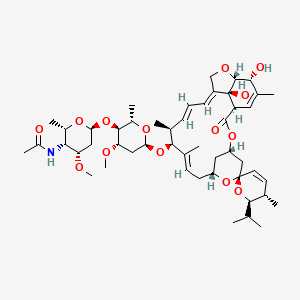
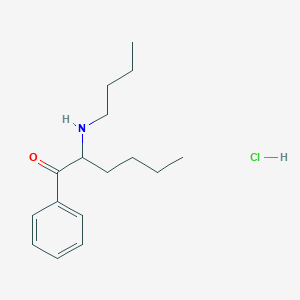

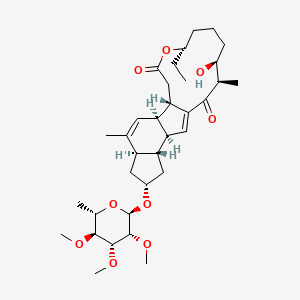
![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)
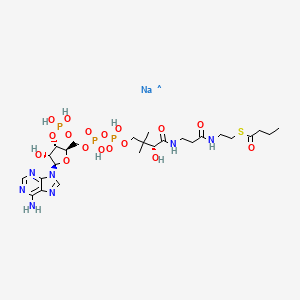


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

